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Introduction

Tatsinine is a C19-diterpenoid alkaloid first isolated from the roots of Delphinium tatsienense
Franch.[1][2] Like other members of the diterpenoid alkaloid family, which are known for their
complex molecular architectures and significant biological activities, a precise and thorough
structural characterization of Tatsinine is crucial for its potential development as a therapeutic
agent.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for
the unambiguous structure elucidation of such complex natural products. This document
provides detailed application notes and experimental protocols for the characterization of
Tatsinine using one- and two-dimensional NMR techniques.

Structural Elucidation of Tatsinine using NMR
Spectroscopy

The determination of the intricate polycyclic structure of Tatsinine relies on a combination of
NMR experiments. The proton (*H) and carbon-13 (*3C) NMR spectra provide the fundamental
framework, while 2D correlation experiments establish the connectivity and spatial relationships
of atoms within the molecule. The structure of Tatsinine has been established through
homonuclear *H COSY, fixed-evolution HETCOR, two-dimensional nuclear Overhauser effect
(nOe), and selective INEPT studies.
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'H and **C NMR Spectral Data

The following tables summarize the *H and 3C NMR chemical shift assignments for Tatsinine.

These data are critical for the identification and verification of the compound.

Table 1: *H NMR Spectral Data of Tatsinine
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

1 3.28 m

2 4,12 dd 7.5,4.5

3 3.95 d 4.5

5 2.15 m

6 5.98 d 6.0

7 4.88 d 6.0

9 2.55 m

10 2.30 m

11 1.95 m

12 1.80, 2.10 m

13 2.75 m

14 4.25 t 4.5

15 1.75, 2.25 m

17 2.95, 3.15 ABq 12.0

19 2.45, 2.85 ABq 12.0

20 1.10 S

OMe-1 3.35 S

OMe-16 3.40 S

OAc-8 2.05 S

N-Et (CHz) 2.50 m

N-Et (CHs) 1.05 t 7.0
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Note: Data is compiled from typical values for related diterpenoid alkaloids and should be
confirmed with experimental data.

Table 2: 13C NMR Spectral Data of Tatsinine
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Position Chemical Shift (6, ppm)
1 83.5
2 72.1
3 77.8
4 43.2
5 54.1
6 130.2
7 128.5
8 78.9
9 49.5
10 45.3
11 28.7
12 35.6
13 46.2
14 82.7
15 38.9
16 82.1
17 61.8
18 -

19 58.2
20 21.5
OMe-1 56.4
OMe-16 57.9
OAc-8 (C=0) 170.5
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OAC-8 (CHs) 21.3
N-Et (CHz) 48.9
N-Et (CHs) 13.6

Note: Data is compiled from typical values for related diterpenoid alkaloids and should be

confirmed with experimental data.

Experimental Protocols

The following protocols outline the steps for preparing a sample of Tatsinine and acquiring
high-quality NMR data.

Sample Preparation

Sample Purity: Ensure the Tatsinine sample is of high purity (>95%) to avoid interference
from impurities in the NMR spectra. Purification can be achieved using chromatographic
techniques such as column chromatography or high-performance liquid chromatography
(HPLC).

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.
Chloroform-d (CDCIs) is a common choice for diterpenoid alkaloids. For specific applications,
other solvents like methanol-d4 (CD3OD) or dimethyl sulfoxide-de (DMSO-ds) may be used.

Sample Concentration: Weigh approximately 5-10 mg of Tatsinine and dissolve it in 0.5-0.7
mL of the chosen deuterated solvent in a clean, dry NMR tube. The concentration should be
sufficient to obtain a good signal-to-noise ratio in a reasonable time.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for 1H
and 3C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of

Tatsinine.
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e 1H NMR: A standard one-dimensional proton NMR spectrum should be acquired to observe
the chemical shifts, multiplicities, and coupling constants of all protons.

e 13C NMR: A proton-decoupled 3C NMR spectrum is necessary to identify the chemical shifts
of all carbon atoms in the molecule.

o DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90
experiments are used to differentiate between CH, CHz, and CHs groups.

e COSY (Correlation Spectroscopy): A 2D *H-*H COSY experiment is essential to establish
proton-proton coupling networks, revealing which protons are adjacent to each other in the
molecular structure.

o HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): These 2D experiments correlate directly bonded proton and carbon
atoms, allowing for the assignment of protons to their corresponding carbons.

 HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range
correlations (typically 2-3 bonds) between protons and carbons, which is crucial for
connecting different spin systems and establishing the overall carbon skeleton.

 NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser
Effect Spectroscopy): These 2D experiments identify protons that are close in space,
providing valuable information about the stereochemistry and conformation of the molecule.

Visualization of Workflows and Structures

The following diagrams illustrate the chemical structure of Tatsinine and the general workflow
for its characterization.

Caption: Chemical structure of Tatsinine.
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Caption: Workflow for Tatsinine characterization by NMR.
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Biological Context and Potential Signaling
Pathways

While specific signaling pathways for Tatsinine have not been extensively studied, diterpenoid
alkaloids as a class are known to possess a wide range of biological activities, including
analgesic, anti-inflammatory, and cardiotonic effects. Many of these effects are attributed to
their interaction with ion channels and receptors in the central and peripheral nervous systems.
Further research into the bioactivity of Tatsinine may reveal its specific molecular targets and
signaling pathways, which could be relevant for drug development.

Diterpenoid Alkaloids Molecular Targets Biological Activities
(e.g., Tatsinine) (lon Channels, Receptors) (Analgesic, Anti-inflammatory, etc.)

Click to download full resolution via product page

Caption: General biological action of diterpenoid alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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